

3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,4,5-Trihydroxybenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3,4,5-trihydroxybenzoyl chloride**, also known as galloyl chloride. This compound is a key reagent in the synthesis of a wide range of biologically active molecules, particularly polyphenol esters and amides with significant applications in pharmacology and materials science.

Core Chemical Properties

3,4,5-Trihydroxybenzoyl chloride is a reactive acyl chloride derived from gallic acid. Its trifunctional nature, combining the reactivity of an acyl chloride with the antioxidant and chelating properties of a pyrogallol group, makes it a versatile building block in organic synthesis.

Physicochemical Data

The quantitative physicochemical properties of **3,4,5-trihydroxybenzoyl chloride** are summarized in the table below. It is important to note that while some data is experimentally derived, other values are based on computational predictions due to the compound's high reactivity and limited isolated characterization in the literature.

Property	Value	Source
Chemical Name	3,4,5-Trihydroxybenzoyl chloride	-
Synonyms	Galloyl chloride, 3,4,5-trihydroxybenzoic acid chloride	-
CAS Number	35388-10-4	[1]
Molecular Formula	C ₇ H ₅ ClO ₄	[2][3]
Molecular Weight	188.57 g/mol	[2]
Appearance	Solid (predicted)	-
Boiling Point	441.1 ± 45.0 °C (at 760 mmHg, Predicted)	[4]
Density	1.696 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	220.6 °C (Predicted)	-
Solubility	Reacts with water and other protic solvents. Soluble in anhydrous, non-protic organic solvents like THF, Dioxane.	-

Reactivity and Chemical Behavior

The chemical behavior of **3,4,5-trihydroxybenzoyl chloride** is dominated by two key features: the highly electrophilic acyl chloride group and the nucleophilic phenolic hydroxyl groups.

- Acyl Chloride Reactivity:** The carbonyl carbon is highly susceptible to nucleophilic attack. It readily reacts with alcohols, phenols, amines, and water to form the corresponding esters, amides, and the parent gallic acid. These reactions are typically rapid and exothermic, often requiring base catalysis (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
- Phenolic Hydroxyl Reactivity:** The three hydroxyl groups are acidic and can be deprotonated. They are also prone to oxidation. In many synthetic applications, these groups are protected,

commonly as benzyl or silyl ethers, to prevent unwanted side reactions with the acyl chloride or other reagents.

Spectroscopic Properties

Experimental spectroscopic data for isolated **3,4,5-trihydroxybenzoyl chloride** is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure:

- ^1H NMR: A singlet would be expected for the two aromatic protons (H-2 and H-6) in a symmetrical solvent. The three hydroxyl protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
- ^{13}C NMR: Signals would be anticipated for the carbonyl carbon (~165-170 ppm), the four distinct aromatic carbons (C1, C2/6, C3/5, C4), with the oxygen-substituted carbons appearing at lower field.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the acyl chloride (~1750-1800 cm^{-1}), a broad O-H stretching band for the hydroxyl groups (~3200-3600 cm^{-1}), and C=C stretching bands for the aromatic ring (~1580-1610 cm^{-1}).
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 188 for ^{35}Cl and 190 for ^{37}Cl isotopes, with a characteristic 3:1 isotopic ratio. A prominent fragment would correspond to the loss of chlorine ($\text{M}-\text{Cl}$) $^+$.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3,4,5-trihydroxybenzoyl chloride** and its subsequent use in a typical acylation reaction. Note: Due to the high reactivity of the unprotected hydroxyl groups with many chlorinating agents, the synthesis is often performed on a protected precursor.

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoyl chloride

This protocol is adapted from the synthesis of protected galloyl chloride derivatives and is a common strategy to avoid side reactions.

Materials:

- 3,4,5-Tris(benzyloxy)benzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
- Anhydrous toluene or dichloromethane (DCM)
- Rotary evaporator
- Nitrogen or Argon gas supply
- Schlenk line or equivalent inert atmosphere setup

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N_2 or Ar), suspend 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) in anhydrous toluene or DCM.
- Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.
- Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.^[5]
- Heat the reaction mixture to reflux (for SOCl_2 in toluene, $\sim 90^\circ\text{C}$) or stir at room temperature (for $(\text{COCl})_2$ in DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2 or CO and CO_2).
- Once the reaction is complete (the mixture becomes a clear solution), allow the flask to cool to room temperature.
- Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene twice.

- The resulting crude 3,4,5-tris(benzyloxy)benzoyl chloride, typically a solid or viscous oil, is used immediately in the next step without further purification.

Protocol 2: Esterification using Galloyl Chloride (General Procedure)

This protocol describes a typical application of a galloyl chloride derivative in the synthesis of a gallate ester.

Materials:

- Alcohol or Phenol (1 equivalent)
- Crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents)
- Anhydrous pyridine or triethylamine (TEA)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO_3 , brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve the alcohol or phenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add anhydrous pyridine or TEA (1.5-2.0 equivalents) to the solution.
- Dissolve the crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled, stirred solution of the alcohol/phenol.

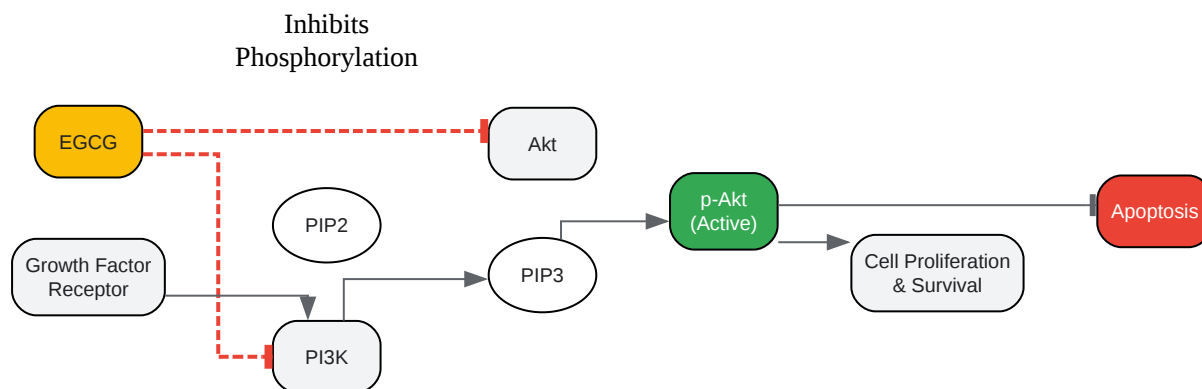
- Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or 1M HCl.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired protected gallate ester.
- If the final product requires free hydroxyl groups, the benzyl protecting groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).

Biological Relevance and Signaling Pathways

While **3,4,5-trihydroxybenzoyl chloride** is a synthetic reagent, its derivatives, particularly gallate esters like epigallocatechin gallate (EGCG), are renowned for their potent biological activities.^[6] These molecules modulate numerous intracellular signaling pathways, making them a focus of drug development for cancer, inflammatory diseases, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway Modulation by EGCG

EGCG is a well-documented inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.^[6] ^[7]^[8]^[9] EGCG can suppress the phosphorylation and activation of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells.^[6]^[7]

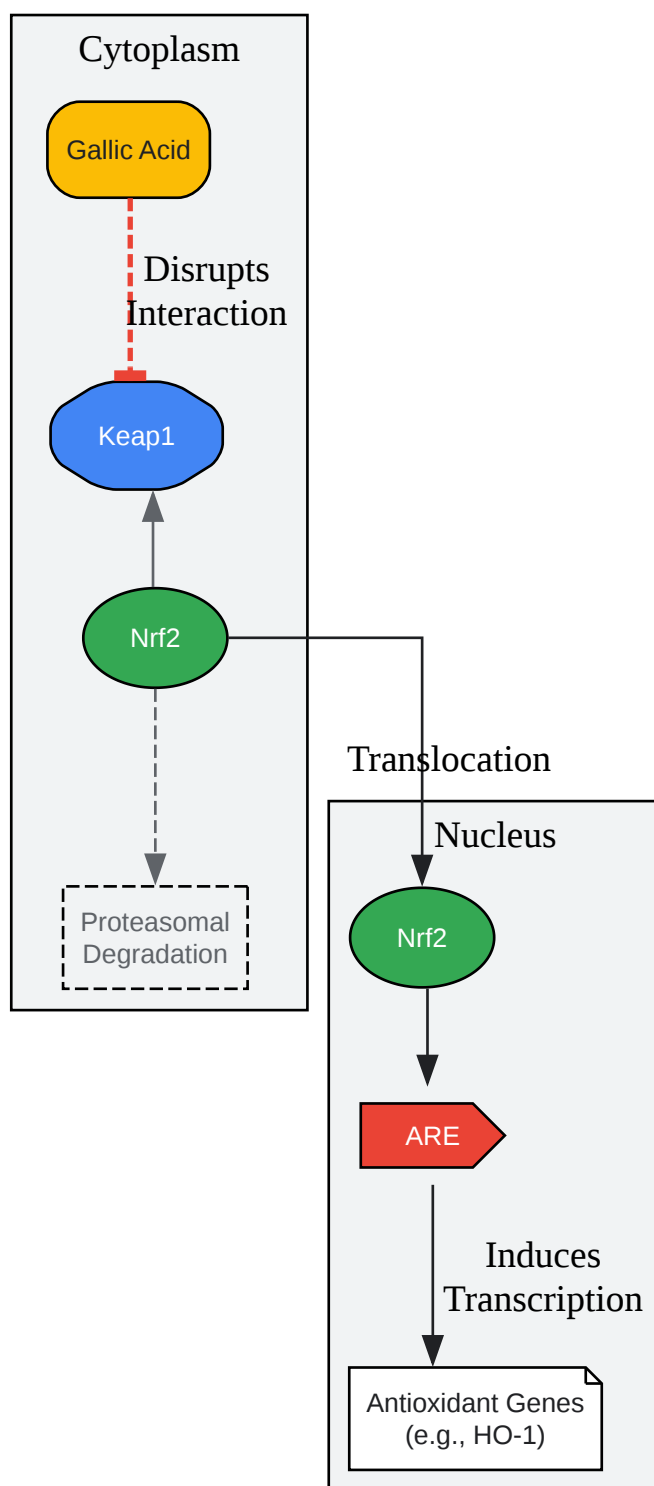


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Caption: EGCG inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.

Nrf2 Antioxidant Response Pathway Activation by Gallic Acid

Gallic acid and its derivatives are potent antioxidants. One key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[10][11][12][13]} Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or the presence of activators like gallic acid disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).^{[10][11]}



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Caption: Gallic acid activates the Nrf2 antioxidant pathway by disrupting Keap1 binding.

Conclusion

3,4,5-Trihydroxybenzoyl chloride is a valuable and highly reactive intermediate for the synthesis of complex molecules in drug discovery and materials science. Its utility is derived from the ability to introduce the biologically significant galloyl moiety onto various scaffolds. A thorough understanding of its chemical properties, reactivity, and appropriate handling procedures—particularly the need for anhydrous conditions and often, protection of the hydroxyl groups—is critical for its successful application in research and development. The biological activities of its derivatives, which modulate key cellular signaling pathways, underscore the continued importance of this chemical building block.

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